

physicochemical properties of Glycyl-L-leucine for drug design

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Compound of Interest

Compound Name: 2-(2-aminoacetamido)-4-methylpentanoic acid

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Glycyl-L-leucine: A Physicochemical Guide for Drug Design

Introduction: Glycyl-L-leucine (Gly-Leu) is a dipeptide composed of the amino acids glycine and L-leucine, joined by a peptide bond.[1] In the field of drug design and development, Gly-Leu is of significant interest not for its intrinsic pharmacological activity, but as a key substrate for the human peptide transporter 1 (PEPT1).[2][3] PEPT1 is a high-capacity transporter located on the apical membrane of intestinal epithelial cells, responsible for the absorption of dietary di- and tripeptides.[4][5] By attaching Gly-Leu to a drug molecule to create a prodrug, it is possible to leverage this natural uptake mechanism to enhance the oral bioavailability of poorly absorbed therapeutic agents.[4] This guide provides an in-depth overview of the essential physicochemical properties of Glycyl-L-leucine, its biological transport, and the experimental methods used to characterize it, offering a critical resource for its application in prodrug design.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Glycyl-L-leucine are crucial for predicting its behavior in both formulation and biological systems. These properties, summarized below, indicate a highly polar and hydrophilic molecule.

Property	Value	Source(s)
IUPAC Name	(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid	[1]
Molecular Formula	C ₈ H ₁₆ N ₂ O ₃	[1]
Molecular Weight	188.22 g/mol	[1][6]
CAS Number	869-19-2	[7]
Melting Point	233 - 235 °C	[1]
pKa (Strongest Acidic)	~3.89 (Predicted)	[8]
pKa (Strongest Basic)	~8.14 (Predicted)	[8]
logP (Octanol/Water)	-2.1 to -2.7 (Predicted)	[6][8]
Polar Surface Area	92.4 Å ²	[8]

Solubility and Stability Profile

The solubility and stability of Gly-Leu are critical parameters for developing aqueous formulations and predicting its fate in biological fluids.

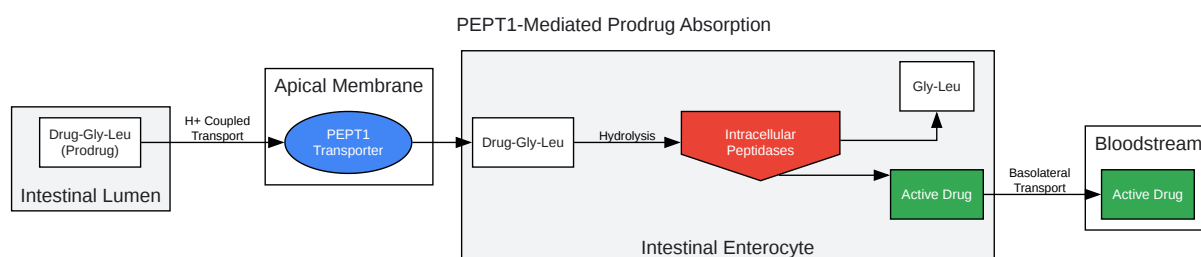
Property	Value	Source(s)
Water Solubility	37 - 50 mg/mL (experimentally determined)	[9][10]
DMSO Solubility	Insoluble	[9][11]
Primary Degradation Pathways	1. Hydrolysis: Cleavage of the peptide bond to yield glycine and L-leucine. 2. Intramolecular Cyclization: Formation of cyclo(Gly-Leu), a diketopiperazine.	[12][13]
Stability Factors	Degradation is highly dependent on pH and temperature, with acidic or basic conditions and elevated temperatures accelerating both hydrolysis and cyclization.	[12]

Biological Transport and Prodrug Strategy

The primary utility of Glycyl-L-leucine in drug design stems from its efficient transport by the PEPT1 transporter (gene SLC15A1).[3]

PEPT1 Transport Mechanism: PEPT1 is a proton-coupled symporter that transports di- and tripeptides from the intestinal lumen into the enterocytes.[2][4] This process is driven by an inwardly directed proton gradient, allowing for active transport of substrates against their concentration gradient.[14] PEPT1 is characterized as a high-capacity, low-affinity transporter with broad substrate specificity, making it an ideal target for prodrugs.[3][4]

The Prodrug Approach: A drug with poor membrane permeability can be covalently linked to Gly-Leu. The resulting prodrug is recognized and transported by PEPT1 into the intestinal cell. Once inside, the prodrug is rapidly cleaved by ubiquitous intracellular peptidases (such as glycyl-leucine dipeptidase), releasing the active parent drug, which can then enter systemic circulation.[2][11][15] This strategy effectively bypasses the limitations of the parent drug's poor absorption.



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Caption: PEPT1-mediated transport and intracellular activation of a Gly-Leu prodrug.

Experimental Protocols & Methodologies

Accurate characterization of Gly-Leu's properties is essential. The following sections detail standard experimental protocols for determining its key physicochemical parameters.

pKa Determination by Capillary Zone Electrophoresis (CZE)

The pKa values, representing the ionizable N-terminal amino group and C-terminal carboxylic acid, can be determined by measuring the peptide's electrophoretic mobility across a pH range.

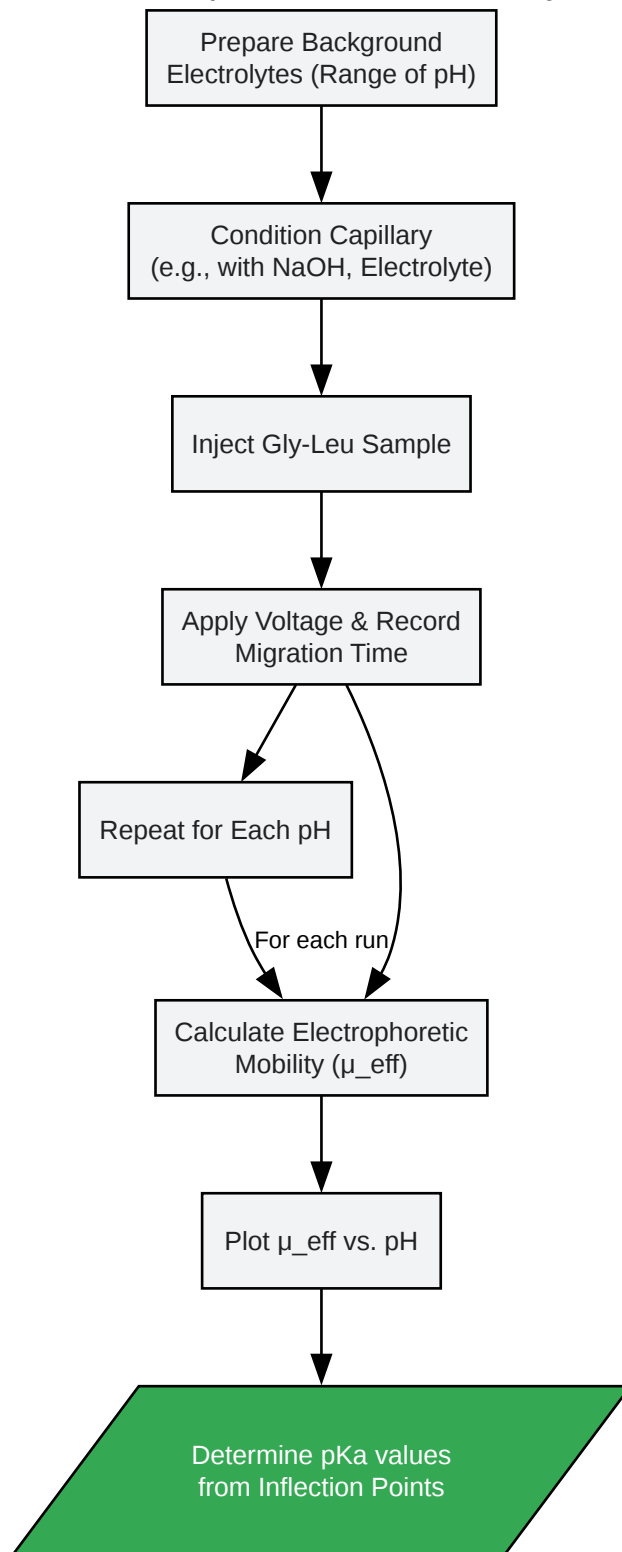
[16]

Methodology:

- **Electrolyte Preparation:** A series of background electrolytes with precisely known pH values spanning the expected pKa range (e.g., pH 2 to 11) are prepared.
- **Capillary Conditioning:** A fused-silica capillary is conditioned by flushing sequentially with sodium hydroxide and the specific background electrolyte for the run.[16]
- **Sample Injection:** A small plug of the Gly-Leu solution is hydrodynamically injected into the capillary.

- Electrophoresis: A high voltage is applied across the capillary, causing the charged Gly-Leu molecules to migrate. The migration time is recorded.
- Mobility Calculation: The effective electrophoretic mobility (μ_{eff}) is calculated for each pH point.
- Data Analysis: A plot of μ_{eff} versus pH is generated. The inflection points of the resulting sigmoidal curve correspond to the pKa values of the ionizable groups.

Workflow for pKa Determination by CZE

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Caption: Experimental workflow for determining pKa values using Capillary Zone Electrophoresis.

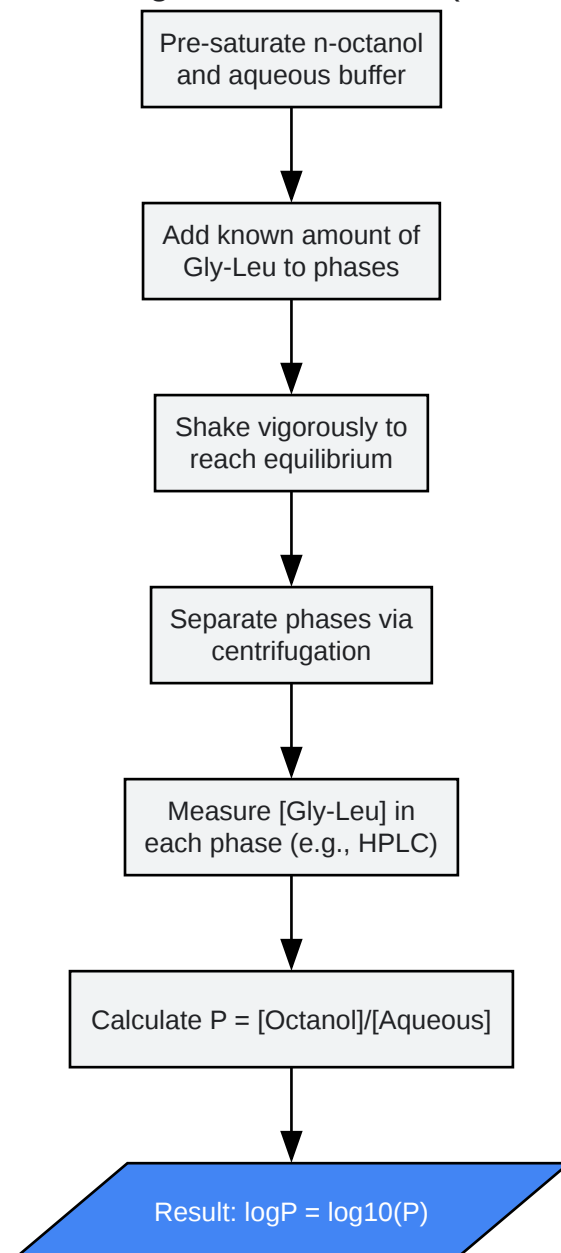
logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the benchmark technique for its determination.[\[17\]](#)[\[18\]](#)

Methodology:

- **Phase Saturation:** Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for LogD) are mixed and shaken overnight to ensure mutual saturation.[\[19\]](#) The phases are then separated.
- **Sample Preparation:** A stock solution of Gly-Leu is prepared, and a precise amount is added to a flask containing known volumes of the pre-saturated n-octanol and buffer.
- **Equilibration:** The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow the Gly-Leu to partition between the two phases until equilibrium is reached.[\[18\]](#)
- **Phase Separation:** The mixture is centrifuged to achieve a clean separation of the octanol and aqueous layers.[\[17\]](#)
- **Concentration Measurement:** A sample is carefully removed from each phase, and the concentration of Gly-Leu is quantified using a suitable analytical method, such as HPLC-UV.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Workflow for logP Determination (Shake-Flask)



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Caption: Experimental workflow for the shake-flask determination of logP.

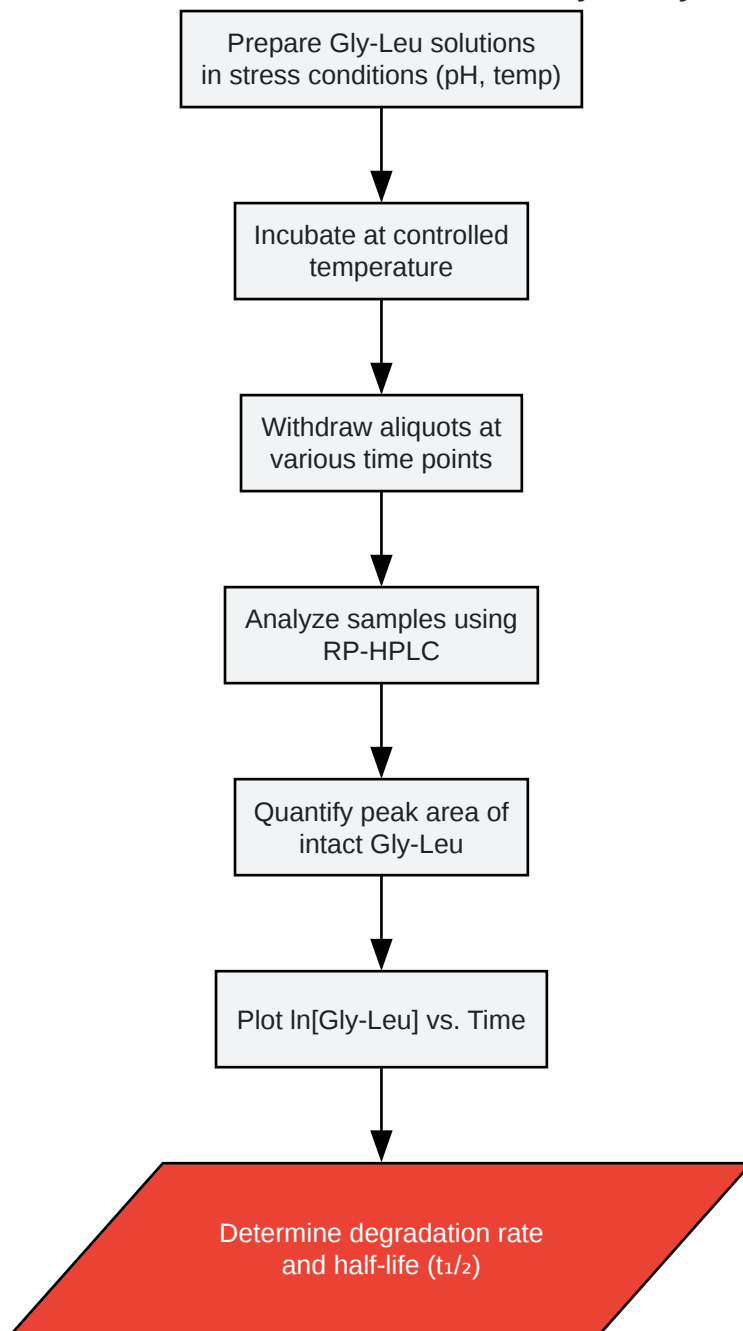
Chemical Stability Analysis by HPLC

Assessing the chemical stability of Gly-Leu in various conditions is vital for formulation and predicting its shelf-life. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this analysis.^{[20][21]}

Methodology:

- **Forced Degradation Study:** Solutions of Gly-Leu are prepared in various stress conditions, such as acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or PBS) buffers.[\[12\]](#)[\[20\]](#)
- **Incubation:** The solutions are incubated at a controlled, often elevated, temperature (e.g., 37°C or 50°C) to accelerate degradation.
- **Time-Point Sampling:** Aliquots are withdrawn from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
- **HPLC Analysis:** Each aliquot is injected into an RP-HPLC system, typically equipped with a C18 column and a UV detector set to ~210 nm for peptide bond detection.[\[20\]](#)[\[22\]](#) A gradient elution with a mobile phase of water and acetonitrile (often containing 0.1% TFA) is used to separate the parent Gly-Leu from its degradation products.[\[22\]](#)
- **Quantification:** The peak area of the intact Gly-Leu is recorded at each time point.
- **Kinetic Analysis:** The natural logarithm of the remaining Gly-Leu concentration is plotted against time. The slope of this line gives the degradation rate constant (k), and the half-life ($t_{1/2}$) can be calculated as $0.693/k$.

Workflow for HPLC-Based Stability Analysis



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Caption: Experimental workflow for assessing the chemical stability of Glycyl-L-leucine.

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